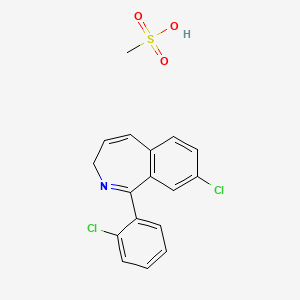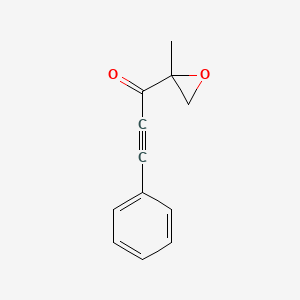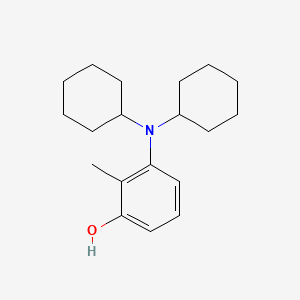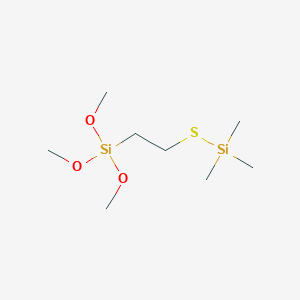
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is an organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a sulfur-containing compound such as thioacetic acid, followed by methoxylation using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reactions with halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form bonds with various biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethoxy-8,8,9,9-tetramethyl-2-oxa-7-thia-3,8-disiladecane
- 3,3-Dimethyl-2-oxobutyric acid
Uniqueness
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
84606-51-9 |
|---|---|
Fórmula molecular |
C8H22O3SSi2 |
Peso molecular |
254.50 g/mol |
Nombre IUPAC |
trimethoxy(2-trimethylsilylsulfanylethyl)silane |
InChI |
InChI=1S/C8H22O3SSi2/c1-9-14(10-2,11-3)8-7-12-13(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
SPTZBOGAKAEUIE-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCS[Si](C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
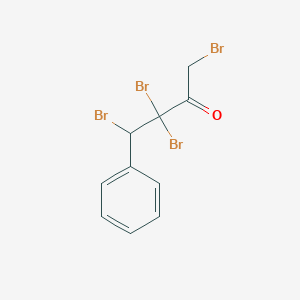
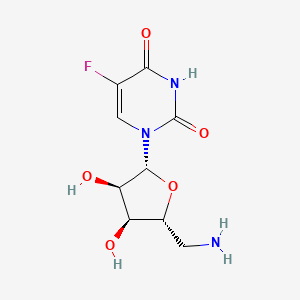
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
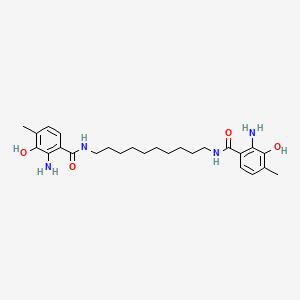
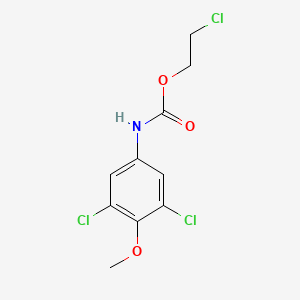
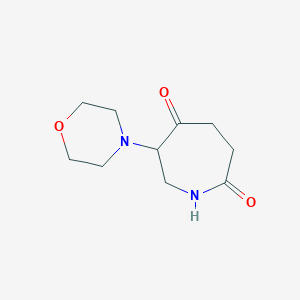
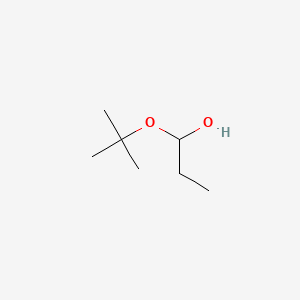
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
